molecular formula C13H15N3O2S B2589119 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251634-31-7

2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2589119
CAS No.: 1251634-31-7
M. Wt: 277.34
InChI Key: WLFZTSHXCYTTSA-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide is a chemical compound offered for research and development purposes. It belongs to the class of pyridine-3-sulfonamides, which are of significant interest in medicinal chemistry for their diverse biological activities. These compounds are frequently investigated as potential anticancer agents. Structurally related diarylsulfonylureas have demonstrated activity against a broad spectrum of human tumor cell lines in preclinical studies, including leukemia, colon cancer, and melanoma . The primary sulfonamide moiety is a key feature in many compounds that act as carbonic anhydrase inhibitors (CAIs). Selective CAIs are being actively studied for their novel mechanism of action, which includes the ability to limit tumor growth and metastasis in model systems . The molecular structure of pyridine-3-sulfonamides is characterized by a conserved conformation stabilized by an intramolecular N-H···O hydrogen bond and a C-H···O interaction, which can influence their solid-state supramolecular architecture . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting a comprehensive risk assessment before using this material.

Properties

IUPAC Name

2-(3,5-dimethylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-6-10(2)8-11(7-9)16-13-12(19(14,17)18)4-3-5-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFZTSHXCYTTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,5-dimethylaniline with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
This compound has been investigated for its potential as an antimicrobial agent. The mechanism involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By obstructing this pathway, the compound effectively prevents bacterial growth and replication.

Structure-Activity Relationship Studies
Research indicates that modifications to the pyridine core can significantly influence the biological activity of related compounds. For instance, derivatives with different substituents have shown varied efficacy against resistant strains of bacteria and fungi .

CompoundActivityReference
2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamideAntibacterial against Staphylococcus aureus
N-(2,5-Dimethylphenyl)thiourea derivativesBroad-spectrum antifungal activity

Enzyme Inhibition

PI3-Kinase Inhibition
Recent studies have highlighted the role of this compound as a potential inhibitor of phosphoinositide 3-kinase (PI3K). This pathway is implicated in various diseases, including cancer and inflammatory disorders. Compounds that inhibit PI3K may offer therapeutic benefits in managing these conditions .

Biological Research

Enzyme Inhibitors
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with COX enzymes has been studied for anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Molecular Docking Studies
In silico studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies help predict its efficacy and guide further modifications to enhance activity .

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its sulfonamide group allows for nucleophilic substitutions that can lead to diverse chemical derivatives applicable in various fields.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide derivatives demonstrated that modifications to the aromatic ring significantly enhanced activity against resistant bacterial strains. The compound exhibited IC50 values in the low micromolar range against Staphylococcus aureus strains resistant to conventional antibiotics .

Case Study 2: PI3-Kinase Inhibition

Research on PI3K inhibitors revealed that derivatives of pyridine sulfonamides showed significant promise in reducing cellular proliferation in cancer cell lines. The study found that specific modifications improved selectivity and potency against PI3K isoforms .

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide with structurally related sulfonamide and pyridine derivatives from the Combi-Blocks catalog.

Compound ID Substituents Purity Molecular Formula (If Available) Notes
QV-0107 3,4-Difluorophenylamino 90% C₁₁H₉F₂N₃O₂S Fluorine substitution enhances metabolic stability but may reduce solubility
QV-0481 3,5-Difluorophenylamino 90% C₁₁H₉F₂N₃O₂S Similar to QV-0107 but with symmetrical fluorine substitution
QV-4440 3,5-Difluorophenylamino + hydrazine 90% C₁₁H₁₁F₂N₅O₂S Hydrazine addition increases reactivity for conjugation
YB-3809 2,5-Difluorophenyl + 5-hydroxypyridine 96% C₁₁H₈F₂N₂O Hydroxyl group improves polarity; lacks sulfonamide
SS-2746 2,3-Difluorophenyl fused imidazopyridine 95% C₁₂H₇F₂N₃ Heterocyclic fusion alters binding affinity

Key Findings:

Substituent Effects: Fluorine vs. Sulfonamide Presence: Compounds like QV-0107 and QV-0481 retain the sulfonamide group, critical for hydrogen bonding in enzyme active sites. YB-3809 lacks this group, limiting its utility in sulfonamide-targeted applications .

Purity and Synthetic Feasibility: The target compound’s methyl groups may simplify synthesis compared to fluorinated analogs, which often require hazardous fluorination steps.

Structural Diversity :

  • QV-4440’s hydrazine moiety and SS-2746’s imidazopyridine fusion highlight the versatility of pyridine-sulfonamide scaffolds for tailored applications (e.g., prodrug design or kinase inhibition) .

Research Implications and Limitations

  • Data Gaps: Direct pharmacological or thermodynamic data for this compound are absent in the provided evidence.
  • Synthetic Recommendations : Higher purity (≥95%) observed in YB-3809 suggests optimized protocols (e.g., chromatography) could benefit the dimethyl variant’s synthesis .

Biological Activity

2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a dimethylphenyl moiety. Its structure significantly influences its biological activity and interaction with various molecular targets.

The primary mechanism of action of this compound involves the inhibition of folic acid synthesis in bacteria. This is achieved through its binding to the enzyme dihydropteroate synthase, which is crucial for bacterial growth. By inhibiting this enzyme, the compound prevents the synthesis of essential nucleotides necessary for DNA replication and cell division, ultimately leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound competes with para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase, thereby blocking folate biosynthesis .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor beyond its antibacterial effects. Its ability to interact with specific enzymes makes it a candidate for further research in biochemical applications. For instance, it has been noted that sulfonamides can interfere with peptidoglycan formation by inhibiting enzymes involved in its biosynthesis .

Case Studies and Research Findings

StudyFindings
BenchChem Study Demonstrated that the compound inhibits dihydropteroate synthase effectively, leading to reduced folate synthesis in bacteria.
MDPI Research Highlighted the compound's low toxicity profile and potential as an enzyme inhibitor or receptor modulator.
PMC Study Investigated the antimalarial activity of related compounds and established a framework for evaluating similar sulfonamide derivatives .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. It is important to note that while the compound shows promising antimicrobial effects, its toxicity profile needs careful evaluation to ensure safety in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide?

  • Answer: The synthesis typically involves sulfonylation of a pyridine precursor. For example, pyridine-3-sulfonyl chloride can react with 3,5-dimethylphenylamine under basic conditions (e.g., in the presence of triethylamine) to form the sulfonamide bond. Post-synthetic purification via column chromatography or recrystallization ensures product integrity. Structural analogs in patents highlight the use of sulfonyl chloride intermediates for sulfonamide formation, suggesting a scalable route .

Q. What spectroscopic and crystallographic techniques validate the molecular structure of this compound?

  • Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • Mass spectrometry for molecular weight verification.
  • X-ray crystallography to resolve stereochemistry and intermolecular interactions, as demonstrated in structural studies of related sulfonamides .

Q. What are the primary biochemical applications of this compound in academic research?

  • Answer: The compound is explored as a potential inhibitor of mitochondrial Complex III (ubiquinol-cytochrome c reductase) due to structural similarities with Qi-site inhibitors like fenpicoxamid and florylpicoxamid. Its sulfonamide group may facilitate hydrogen bonding with enzyme active sites, making it relevant in studies of oxidative phosphorylation and antifungal/antiparasitic drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. To address this:

  • Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions.
  • Perform crystallographic studies to visualize inhibitor-enzyme interactions, as seen in analogous sulfonamide complexes .
  • Compare inhibition kinetics across orthologous enzymes (e.g., fungal vs. mammalian Complex III) to assess selectivity .

Q. What experimental strategies optimize the bioactivity of this compound derivatives?

  • Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring (e.g., introducing halogens or electron-withdrawing groups) to enhance binding. For example, fluorinated pyridine derivatives show improved metabolic stability .
  • Prodrug design : Esterification of hydroxyl or carboxyl groups (as in related Qi-site inhibitors) can improve bioavailability .

Q. How do computational methods contribute to understanding this compound’s mechanism of action?

  • Answer:

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes within the Qi-site of Complex III.
  • Molecular dynamics simulations assess conformational stability of the inhibitor-enzyme complex over time.
  • Density functional theory (DFT) calculates electronic properties of substituents to rationalize reactivity trends .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility or stability data for this sulfonamide?

  • Answer:

  • High-performance liquid chromatography (HPLC) under varied mobile phases (e.g., acetonitrile/water gradients) assesses purity and degradation products.
  • Thermogravimetric analysis (TGA) determines thermal stability.
  • Solubility studies in buffered solutions (pH 1–10) identify optimal storage conditions .

Experimental Design Considerations

Q. What controls are essential in enzyme inhibition assays for this compound?

  • Answer:

  • Positive controls : Use established inhibitors (e.g., antimycin A for Complex III).
  • Negative controls : Include solvent-only samples to rule out nonspecific effects.
  • Blind assays with scrambled enzyme variants confirm target specificity .

Structural and Functional Insights

Q. How does the 3,5-dimethylphenyl group influence this compound’s pharmacokinetic properties?

  • Answer: The hydrophobic dimethyl groups may enhance membrane permeability but reduce aqueous solubility. Comparative studies with analogs (e.g., mono-methyl or trifluoromethyl variants) using Caco-2 cell monolayers or PAMPA assays can quantify permeability-solubility trade-offs .

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